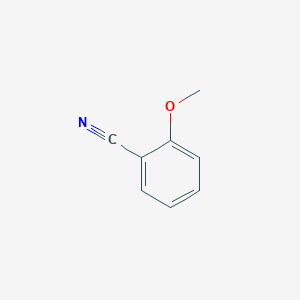

2-Methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTPMFASNVISBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216291 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-56-9 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxybenzonitrile CAS number and properties

An In-depth Technical Guide to 2-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, and applications, with a focus on its relevance to the fields of chemical research and drug development.

Chemical Identity and Properties

This compound, also known as o-anisonitrile, is an organic compound with the chemical formula C₈H₇NO[1][2][3][4]. It is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a nitrile (-C≡N) group at adjacent positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6609-56-9[1][4][5][6] |

| Molecular Formula | C₈H₇NO[1][2][3][4] |

| Molecular Weight | 133.15 g/mol [1][3][4] |

| IUPAC Name | This compound[7][8] |

| Synonyms | o-Anisonitrile, 2-Cyanoanisole[1][2][4] |

| InChI Key | FSTPMFASNVISBU-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=CC=C1C#N[1][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid or low melting solid[1][2][8] |

| Melting Point | 24.5 °C[1][3][6] |

| Boiling Point | 135 °C at 12 mmHg[1][3][6] |

| Density | 1.093 g/mL at 25 °C[1][3][6] |

| Refractive Index (n²⁰/D) | 1.5465[1][3] |

| Flash Point | >230 °F (>113 °C)[1][3] |

| Water Solubility | Slightly soluble[1][3][6] |

| Vapor Pressure | 0.0162 mmHg at 25 °C[3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from o-anisidine[1][6].

Experimental Protocol: Synthesis from o-Anisidine

Materials:

-

o-Anisidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Copper(I) cyanide (CuCN) or a solution of lead cyanide[1][6]

-

Benzene

-

Calcium chloride (CaCl₂)

-

Steam distillation apparatus

-

Distillation apparatus for reduced pressure

Procedure:

-

Diazotization: A solution of o-anisidine is diazotized by reacting it with sodium nitrite in the presence of a strong acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt solution.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution containing a cyanide source, such as copper(I) cyanide or lead cyanide[1][6]. Benzene is added to the mixture.

-

Reaction: The mixture is allowed to react for 10-15 hours[1]. During this time, the diazonium group is replaced by a nitrile group.

-

Work-up and Purification:

-

The mixture undergoes steam distillation to separate the volatile organic components.

-

The benzene layer is separated from the distillate.

-

The organic layer is dried using a drying agent like anhydrous calcium chloride.

-

The benzene is evaporated.

-

The remaining residue is purified by distillation under reduced pressure. The fraction collected at 120-122.5 °C (at 1.2 kPa) is this compound[1].

-

The typical yield for this process is reported to be between 64.5% and 67.3%[1].

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries[2][4][9]. Its bifunctional nature allows for a variety of chemical transformations.

-

Pharmaceutical Intermediate: It is used in the synthesis of more complex molecules with potential therapeutic applications[2][9]. For instance, it has been utilized in the synthesis of 5-(4′-methyl [1,1′-biphenyl]-2-yl)-1H-tetrazole[1][6]. Substituted benzonitriles are recognized as important pharmacophores in various drug candidates[10].

-

Agrochemical Synthesis: The compound serves as a key component in the creation of innovative crop protection solutions[2][9].

-

Dye Manufacturing: It is also employed as an intermediate in the synthesis of dyes[2].

-

Chemical Research: In a broader research context, this compound's structure provides a platform for developing novel compounds and exploring new synthetic methodologies[9].

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Description |

| Pictogram | GHS07 | Warning[1] |

| Hazard Statements | H315 | Causes skin irritation[1][7] |

| H319 | Causes serious eye irritation[1][7] | |

| H335 | May cause respiratory irritation[1] | |

| Precautionary Statements | P261 | Avoid breathing vapours/mist/gas[1] |

| P280 | Wear protective gloves/eye protection[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors[11].

-

Storage: Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is room temperature[1][2].

In case of accidental exposure, it is crucial to follow standard first-aid measures and seek medical attention[12][13]. For spills, absorb the material with an inert substance and dispose of it as hazardous waste[12][14].

References

- 1. This compound | 6609-56-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | Alzchem Group [alzchem.com]

- 5. This compound | 6609-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound CAS#: 6609-56-9 [m.chemicalbook.com]

- 7. This compound | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. biosynth.com [biosynth.com]

- 12. This compound(6609-56-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

2-Methoxybenzonitrile structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzonitrile, also known by its IUPAC name This compound , is a versatile aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical structure, featuring a benzene ring substituted with a methoxy group and a nitrile group at positions 1 and 2 respectively, provides a reactive platform for various chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and analysis, and its applications in synthetic chemistry.

Structural Formula:

Synonyms: o-Anisonitrile, 2-Cyanoanisole[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 6609-56-9 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Clear colorless to pale yellow liquid or low melting solid | [1] |

| Melting Point | 24.5 °C | |

| Boiling Point | 135 °C at 12 mmHg | |

| Density | 1.093 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5465 | |

| Solubility | Sparingly soluble in water | [1] |

| SMILES | COC1=CC=CC=C1C#N | |

| InChI Key | FSTPMFASNVISBU-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (dd, J=7.7, 1.8 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.31 (td, J=7.6, 1.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 3.92 (s, 3H, -OCH₃) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.5, 134.1, 133.2, 120.6, 117.9, 112.4, 111.4, 55.9 | [1][4] |

| Infrared (IR) Spectroscopy | Major peaks expected at: ~3050-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch of -OCH₃), ~2225 cm⁻¹ (C≡N stretch), ~1600, 1480 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1030 cm⁻¹ (symmetric C-O-C stretch) | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 133. Key fragmentation peaks would likely involve the loss of a methyl radical (m/z = 118), followed by the loss of carbon monoxide (m/z = 90), and potentially the loss of the entire methoxy group (m/z = 102). | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use as an intermediate, along with general protocols for its characterization.

Synthesis of this compound from o-Anisidine

This synthesis proceeds via a Sandmeyer reaction, where the amino group of o-anisidine is converted to a nitrile.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound from o-Anisidine.

Materials:

-

o-Anisidine (2-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Distilled Water

-

Ice

-

Toluene or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a flask equipped with a mechanical stirrer and thermometer, dissolve o-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Extraction: Cool the reaction mixture and extract the product with an organic solvent such as toluene or diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Role as an Intermediate: Synthesis of an Angiotensin II Receptor Blocker Precursor

This compound is a precursor for various pharmaceuticals. A notable application is in the synthesis of biphenyl tetrazole derivatives, which are key components of angiotensin II receptor blockers (ARBs) used to treat hypertension.

Logical Workflow for the Application of this compound in Drug Synthesis:

Caption: Use of this compound in the synthesis of ARB precursors.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for each nucleus should be used.

-

Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Applications in Research and Drug Development

This compound's utility stems from the reactivity of its nitrile and methoxy functional groups, and its aromatic ring.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.[2]

-

Agrochemicals: It serves as a building block for the synthesis of novel pesticides and herbicides.

-

Material Science: The aromatic structure of this compound makes it a candidate for incorporation into more complex organic materials with specific electronic or optical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

This guide provides a foundational understanding of this compound for professionals in chemical research and development. The detailed data and protocols herein are intended to facilitate its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to the Solubility of 2-Methoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Physicochemical Properties

This compound (also known as o-anisyl cyanide) is a colorless to pale yellow liquid at room temperature.[1][2] Its fundamental physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molar Mass | 133.15 g/mol | [2][3] |

| Density | 1.093 g/mL at 25 °C | [1][2] |

| Melting Point | 24.5 °C | [1][2] |

| Boiling Point | 135 °C at 12 mmHg | [1][2] |

| Refractive Index | n20/D 1.5465 | [1][2] |

| Water Solubility | Slightly soluble | [1][2] |

Solubility Profile in Organic Solvents

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic ring with a polar nitrile group and a moderately polar methoxy group—a qualitative assessment of its solubility can be made. It is expected to be soluble in a variety of organic solvents due to the principle of "like dissolves like."

For comparative purposes, the solubility of the parent compound, benzonitrile, is presented in Table 2. Given the structural similarity, the solubility behavior of this compound is anticipated to be comparable in these solvents. The presence of the methoxy group may slightly alter its polarity and hydrogen bonding capability, potentially influencing its solubility relative to benzonitrile.

Table 2: Solubility of Benzonitrile in Various Solvents

| Solvent | Qualitative/Quantitative Data |

| Acetone | Very soluble[4][5] |

| Benzene | Very soluble[4][5] |

| Toluene | Very soluble[5] |

| Diethyl Ether | Miscible[4] |

| Ethanol | Miscible[4][5] |

| Carbon Tetrachloride | Soluble[4][5] |

| Water | 2 g/100 mL (25 °C)[5] |

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the thermodynamic solubility of a liquid compound like this compound in an organic solvent is the isothermal saturation method , also known as the shake-flask method.[6][7] This method ensures that a true equilibrium between the solute and the solvent is achieved at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a distinct phase of undissolved solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor. The results can be expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include:

-

Polarity: The nitrile group (-C≡N) is highly polar, while the methoxy group (-OCH₃) is moderately polar. The benzene ring is nonpolar. Solvents with similar polarity profiles are likely to be effective at dissolving this compound.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are expected to be good solvents.

-

Temperature: The dissolution of a liquid in a liquid is often associated with a small enthalpy change. However, for many organic compounds, solubility tends to increase with temperature. This relationship should be determined experimentally for each solvent system.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the literature, its structural features suggest good solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for obtaining precise and reliable solubility data. Such data is indispensable for the rational design of synthetic routes, purification strategies, and the development of stable and effective formulations.

References

- 1. This compound CAS#: 6609-56-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzonitrile [chemister.ru]

- 5. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Redirecting [linkinghub.elsevier.com]

Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxybenzonitrile (CAS No: 6609-56-9), a valuable building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

This compound, also known as o-cyanoanisole, has a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol .[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at adjacent positions.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Note on Available NMR Data: Publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound with definitive assignments are scarce. Some published data appears inconsistent with established principles of NMR spectroscopy.[2] For instance, reported values for the methoxy group's proton (δ 2.53) and carbon (δ 20.2) signals deviate significantly from expected ranges (~3.9 ppm and ~56 ppm, respectively).[2] The data presented below is based on typical chemical shifts for similar structures and should be confirmed with dedicated analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.60 | dd | ~7.7, 1.7 | 1H | Ar-H (H6) |

| ~7.55 | ddd | ~8.4, 7.5, 1.7 | 1H | Ar-H (H4) |

| ~7.05 | t | ~7.5 | 1H | Ar-H (H5) |

| ~6.98 | d | ~8.4 | 1H | Ar-H (H3) |

| ~3.90 | s | - | 3H | -OCH₃ (H10) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C1 (-O) |

| ~134 | C4 |

| ~133 | C6 |

| ~121 | C5 |

| ~117 | C≡N (C7) |

| ~112 | C3 |

| ~102 | C2 (-CN) |

| ~56 | -OCH₃ (C10) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |

| 2230 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1600 - 1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1280 - 1240 | Strong | Aryl C-O Stretch (Asymmetric) |

| 1050 - 1020 | Strong | Aryl C-O Stretch (Symmetric) |

| 780 - 740 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - CH₃]⁺ |

| 104 | High | [M - CHO]⁺ |

| 90 | Moderate | [M - CH₃ - CO]⁺ or [C₇H₆]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range of 0 to 10 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid or low-melting solid, the neat liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the assembled salt plates into the sample holder of an FTIR spectrometer.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

-

Mass Spectrometry

-

Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and reproducible fragmentation patterns.[4]

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Data Acquisition:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.

-

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Figure 2: General workflow for the spectroscopic analysis of this compound.

Figure 3: Proposed mass spectrometry fragmentation pathway for this compound under EI.

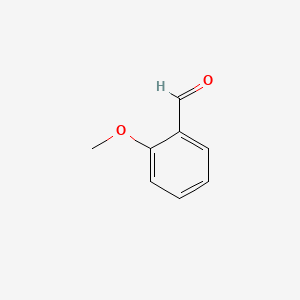

References

Chemical reactivity of the methoxy and nitrile groups in 2-Methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a versatile bifunctional aromatic compound, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive analysis of the chemical reactivity of its two key functional groups: the methoxy group (-OCH₃) and the nitrile group (-C≡N). The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group dictates the regioselectivity and reactivity of the aromatic ring, as well as the characteristic reactions of each functional group. This document details established experimental protocols for key transformations, presents quantitative data for relevant reactions, and visualizes reaction pathways and experimental workflows to support advanced chemical research and drug development.

Introduction

This compound (also known as o-anisyl cyanide) is a colorless liquid or low-melting solid with the molecular formula C₈H₇NO.[2] Its structure, comprising a benzene ring substituted with an ortho-disposed methoxy and a nitrile group, offers a rich landscape for chemical modification. The methoxy group, a strong activating ortho-, para-director, and the nitrile group, a deactivating meta-director, exert opposing electronic effects on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[2] Concurrently, both the nitrile and methoxy functionalities can undergo a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[1]

Spectroscopic Data

A summary of the key spectroscopic data for this compound is provided below for identification and characterization purposes.

| Spectroscopic Data for this compound | |

| ¹H NMR | Spectral data is available for this compound. |

| ¹³C NMR | Spectral data is available for this compound. |

| IR Spectrum | The infrared spectrum shows a characteristic strong absorption for the C≡N stretch. |

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties. Its reactivity is primarily centered around the electrophilic carbon atom of the C≡N triple bond.

Hydrolysis: Synthesis of Amides and Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to yield either amides or carboxylic acids. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon.

-

Partial Hydrolysis to 2-Methoxybenzamide: Mild basic conditions can selectively produce the corresponding amide.

-

Complete Hydrolysis to 2-Methoxybenzoic Acid: More vigorous acidic or basic conditions lead to the formation of the carboxylic acid. A one-pot synthesis involving the nucleophilic substitution of 2-chlorobenzonitrile with sodium methoxide followed by in-situ hydrolysis to 2-methoxybenzoic acid has been reported with high yield.[3]

Table 1: Quantitative Data for Hydrolysis of a Related Benzonitrile

| Reaction | Substrate | Reagents | Conditions | Product | Yield | Reference |

| Nucleophilic Substitution and Hydrolysis | 2-Chlorobenzonitrile | 1. 30% Sodium Methoxide in Methanol2. 30% NaOH(aq) | 1. 130-150°C, 0.8-1.4 MPa, 2-4h2. Reflux, 2-8h | 2-Methoxybenzoic Acid | 95% | [3] |

Experimental Protocol: Representative Hydrolysis of a Benzonitrile to a Carboxylic Acid [3]

This protocol describes the synthesis of 2-methoxybenzoic acid from 2-chlorobenzonitrile, which involves a nucleophilic substitution followed by hydrolysis.

-

Nucleophilic Substitution: In a 200 mL autoclave, add 32.4 g of 30% sodium methoxide solution and 0.1 mol of 2-chlorobenzonitrile. After purging with nitrogen three times, seal the reactor. Heat to 130-150°C (reaction pressure will be approximately 0.8-1.4 MPa) and maintain for 2-4 hours until HPLC analysis indicates <0.5% of the starting material remains.

-

Hydrolysis: Cool the reaction solution to below 50°C and add 14.7 g of 30% aqueous sodium hydroxide. Heat to distill and recover the methanol. Once the internal temperature reaches 100°C, switch to reflux and maintain for 2-8 hours until the intermediate methoxybenzonitrile is <0.5%.

-

Work-up: Cool the reaction solution and adjust the pH to <4 with hydrochloric acid, leading to the precipitation of a large amount of white solid. Filter the solid, wash with water, and dry to obtain 2-methoxybenzoic acid.

Reduction: Synthesis of 2-Methoxybenzylamine

The nitrile group can be reduced to a primary amine, 2-methoxybenzylamine, a valuable intermediate in pharmaceutical synthesis.[2] Catalytic hydrogenation is a common method for this transformation.

-

Catalytic Hydrogenation: Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[4] The reaction is typically carried out under a hydrogen atmosphere. Studies on the hydrogenation of nitrobenzonitriles with Raney Nickel indicate that the position of substituents can influence the reaction, with ortho-substituted substrates sometimes leading to intramolecular side reactions.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitrile [6]

This is a general procedure for the reduction of a nitrile using Raney Nickel.

-

Reaction Setup: In a suitable pressure reactor, suspend the nitrile substrate in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of wet Raney Nickel to the suspension.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the reactor, and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Addition of Organometallic Reagents

Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon acidic work-up, hydrolyzes to a ketone.[7][8]

Experimental Protocol: General Procedure for Grignard Reaction with a Benzonitrile [7]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

Reaction with Nitrile: Cool the Grignard reagent to 0°C and add a solution of this compound in anhydrous diethyl ether dropwise.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or distillation.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but the ether linkage can be cleaved under specific conditions. It also strongly influences the reactivity of the aromatic ring.

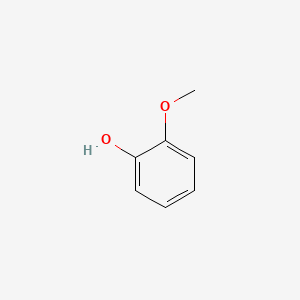

Demethylation (Ether Cleavage)

The methyl ether can be cleaved to reveal a phenolic hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[9][10]

-

Using Boron Tribromide (BBr₃): This is a common and effective method for demethylating aryl methyl ethers. The reaction typically proceeds at low temperatures in a chlorinated solvent.[11] It is advisable to use at least one equivalent of BBr₃ per methoxy group.[11]

-

Using Hydrobromic Acid (HBr): HBr can also effect ether cleavage, though it may require harsher conditions.[10]

Table 2: Quantitative Data for Demethylation of a Related Benzaldehyde

| Reaction | Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| Demethylation | 2-Bromo-5-methoxybenzaldehyde | BBr₃ (1.0-2.2 eq) | DCM | 0°C to 25°C | 3h | 2-Bromo-5-hydroxybenzaldehyde | 90.9% | [12] |

Experimental Protocol: Representative Demethylation using BBr₃ [12]

-

Reaction Setup: Dissolve 2-Bromo-5-methoxybenzaldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.0 - 1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring by TLC.

-

Work-up: Cool the mixture to 0°C and carefully quench by the slow addition of water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the methoxy and nitrile groups.

Electrophilic Aromatic Substitution

The methoxy group is a powerful activating, ortho-, para-directing group due to resonance donation of its lone pair of electrons into the ring. The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. In this compound, the activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The C5 position is meta to the methoxy group and ortho to the deactivating nitrile group, making it less favorable for substitution.

-

Nitration: Nitration of substituted benzonitriles is a key step in the synthesis of many pharmaceutical intermediates. For example, the nitration of 2-amino-4-methoxybenzonitrile is a step in the synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile.[13]

-

Bromination: Bromination of methoxy-substituted aromatic rings can be achieved with reagents like N-bromosuccinimide (NBS). The use of acetonitrile as a solvent has been shown to favor nuclear bromination over benzylic bromination for methylanisoles.[14]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. The reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.[15] The deactivating effect of the nitrile group can make Friedel-Crafts reactions challenging on benzonitrile itself, but the activating methoxy group in this compound should facilitate acylation at the ortho/para positions.

Table 3: Quantitative Data for Electrophilic Aromatic Substitution on Related Compounds

| Reaction | Substrate | Reagents | Conditions | Product | Yield | Reference |

| Bromination | 4-methoxy-2-methylbenzonitrile | NBS, BPO | CCl₄, 80°C, 16h | 2-(bromomethyl)-4-methoxybenzonitrile | 81% | [13] |

| Nitration | 2-Amino-4-methoxybenzonitrile (acetylated) | Fuming HNO₃, H₂SO₄ | 0-5°C, 2-3h | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | Not specified | [13] |

Experimental Protocol: Representative Friedel-Crafts Acylation [16]

-

Setup: In a round-bottom flask with an addition funnel and reflux condenser, place anhydrous aluminum chloride and methylene chloride under an inert atmosphere.

-

Acylium Ion Formation: Cool the mixture to 0°C and add acetyl chloride dropwise.

-

Acylation: After the addition, add a solution of the aromatic substrate (e.g., anisole) in methylene chloride dropwise, controlling the rate to prevent excessive boiling.

-

Work-up: After the reaction is complete, pour the mixture into a beaker of ice and concentrated HCl. Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic layers. Wash with saturated sodium bicarbonate solution and dry over anhydrous MgSO₄. Remove the solvent by rotary evaporation and purify the product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) on the benzene ring of this compound is generally difficult due to the electron-rich nature of the ring. However, if a good leaving group (like a halogen) is present on the ring, and the ring is further activated by strong electron-withdrawing groups (in addition to the nitrile), SNAAr can occur. The reaction of 2-bromo-4-fluoro-6-methoxybenzonitrile with nucleophiles is an example of such a transformation.[17]

Cycloaddition Reactions

While the nitrile group can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, and can participate in 1,3-dipolar cycloadditions, there is limited specific literature on this compound undergoing these reactions.[18][19] In principle, the electron-withdrawing nature of the nitrile group would make the adjacent double bond of the aromatic ring a potential, albeit reluctant, dienophile in inverse-electron-demand Diels-Alder reactions.

Applications in Drug Development: The Synthesis of Varenicline

The chemical reactivity of substituted benzonitriles is pivotal in the synthesis of various pharmaceuticals. A relevant example is the synthesis of Varenicline, a medication used for smoking cessation. While this compound is not a direct precursor, the synthesis of a key intermediate involves reactions analogous to those discussed, such as electrophilic nitration of a substituted aromatic ring and subsequent reduction of the nitro groups to amines, which then undergo cyclization.[1][9] This highlights the importance of understanding the reactivity of such substituted aromatics in designing synthetic routes for complex drug molecules.

Conclusion

This compound exhibits a rich and varied chemical reactivity profile. The nitrile group serves as a precursor to amides, carboxylic acids, and primary amines through well-established hydrolysis and reduction reactions, and can also participate in carbon-carbon bond formation via the addition of organometallic reagents. The methoxy group, while generally stable, can be cleaved to a phenol and strongly activates the aromatic ring towards electrophilic substitution at the C4 and C6 positions. This predictable regioselectivity allows for the controlled introduction of further functionality. The strategic application of these transformations is evident in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of the chemical behavior of this compound, offering valuable insights for its application in synthetic and medicinal chemistry.

References

- 1. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scbt.com [scbt.com]

- 13. benchchem.com [benchchem.com]

- 14. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 15. Friedel–Crafts Acylation [sigmaaldrich.com]

- 16. websites.umich.edu [websites.umich.edu]

- 17. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a readily available and versatile aromatic nitrile, has emerged as a crucial building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group, render it a valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals and heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data presented in clear tabular formats, and illustrative diagrams of reaction workflows and relevant signaling pathways are included to serve as a practical resource for professionals in the field.

Physicochemical Properties

This compound, also known as o-anisyl cyanide, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 6609-56-9 | [1][2] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Melting Point | 24.5 °C | [2] |

| Boiling Point | 135 °C at 12 mmHg | [2] |

| Density | 1.093 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5465 | [2] |

| Solubility | Sparingly soluble in water | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay between the activating, ortho-para directing methoxy group and the deactivating, meta-directing nitrile group. This dual functionality allows for selective transformations at various positions on the aromatic ring and on the nitrile group itself.

Electrophilic Aromatic Substitution

The methoxy group strongly activates the benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. The para position (C4) is sterically more accessible and is the major site of substitution.

Nitration: A representative experimental protocol for the nitration of an activated aromatic compound is provided below. This serves as a general guideline for the nitration of this compound.

Experimental Protocol: General Procedure for the Nitration of an Activated Aromatic Ring

Materials:

-

Activated aromatic compound (e.g., this compound)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a round-bottom flask, cool the starting aromatic compound in an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the aromatic compound, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Nucleophilic Aromatic Substitution

While the benzene ring is electron-rich, the presence of a strong electron-withdrawing group, such as a nitro group introduced via nitration, can activate the ring for nucleophilic aromatic substitution (SNAr). The nitro group must be positioned ortho or para to a good leaving group to facilitate this reaction.

Reactions of the Nitrile Group

The cyano group of this compound is a versatile functional handle that can undergo a variety of transformations.

The nitrile group can be readily reduced to a primary amine, providing access to 2-methoxybenzylamine, a valuable intermediate in pharmaceutical synthesis.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Nitrile

Materials:

-

Aromatic Nitrile (e.g., this compound)

-

Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve the nitrile in the chosen solvent.

-

Add the catalyst (e.g., 10 mol% Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify the product by distillation or crystallization if necessary.

The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzoic acid.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 1-2, which will cause the precipitation of 2-methoxybenzoic acid.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product in an oven or desiccator. The yield is typically high.[3]

A significant application of this compound is its conversion to tetrazole derivatives through [3+2] cycloaddition with an azide source. Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. A key example is the synthesis of intermediates for angiotensin II receptor blockers.

Experimental Protocol: Synthesis of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole (Adapted from patent literature)

This protocol outlines the synthesis of a key intermediate, starting from 2-cyano-4'-methylbiphenyl, which can be synthesized from this compound through precursor steps.

Materials:

-

2-Cyano-4'-methylbiphenyl

-

Sodium Azide (NaN₃)

-

Lewis Acid (e.g., Zinc Chloride, ZnCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-cyano-4'-methylbiphenyl in DMF, add sodium azide and a Lewis acid catalyst.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for an extended period (e.g., 24-72 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the tetrazole product.

-

Collect the solid by filtration, wash with water, and dry to afford 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.[4]

Application in Heterocyclic Synthesis: Quinazolines

Derivatives of this compound, particularly 2-amino-methoxybenzonitriles, are pivotal starting materials for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including use as anticancer agents.

Experimental Protocol: General Synthesis of 2-Substituted Quinazolines from 2-Aminobenzonitriles

Materials:

-

2-Aminobenzonitrile derivative

-

Aldehyde or other suitable electrophile

-

Catalyst (e.g., acid or metal catalyst)

-

Solvent

Procedure:

-

A mixture of the 2-aminobenzonitrile derivative, the aldehyde, and the catalyst in a suitable solvent is heated.

-

The reaction proceeds via initial imine formation followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline core.

-

The reaction conditions (temperature, solvent, catalyst) can be varied to optimize the yield of the desired quinazoline derivative.[2][5]

Role in Drug Discovery: EGFR Inhibitors

Quinazoline-based molecules derived from this compound precursors have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key protein in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

Potential Biological Activities of 2-Methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzonitrile, a versatile chemical intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2][3] While its primary role has been established as a synthetic building block, emerging interest in its intrinsic biological activities, particularly its potential antioxidant and antiproliferative effects, warrants a comprehensive review.[4] This technical guide consolidates the current understanding of the biological potential of this compound, providing a detailed overview of the activities of its closely related derivatives, for which a larger body of quantitative data exists. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further investigation into this class of compounds.

Introduction

This compound (o-Anisonitrile), with the chemical formula C₈H₇NO, is an aromatic compound characterized by a methoxy group and a nitrile group attached to a benzene ring.[1] Its utility as a precursor in organic synthesis is well-documented, contributing to the development of a wide array of more complex molecules with therapeutic potential.[2] However, the direct biological activities of this compound itself are not extensively reported in peer-reviewed literature. This guide addresses this gap by presenting the available information on this compound and providing a detailed analysis of the biological activities of its structurally similar derivatives. The exploration of these derivatives offers valuable insights into the potential pharmacological properties that the this compound scaffold can confer.

Potential Biological Activities

While specific quantitative data for this compound is sparse, preliminary information suggests potential antioxidant and antiproliferative capabilities.[4] The majority of the available research focuses on derivatives where the benzonitrile or methoxyphenyl moiety is incorporated into a larger molecular structure.

Antiproliferative and Cytotoxic Activities of Derivatives

A significant body of research has focused on the antiproliferative and cytotoxic effects of compounds derived from or structurally related to this compound. These studies demonstrate that the methoxybenzonitrile scaffold is a valuable pharmacophore in the design of novel anticancer agents. The cytotoxic activities of various derivatives are summarized in Table 1.

Table 1: Summary of Antiproliferative/Cytotoxic Activities of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Methoxy-substituted phenylacrylonitriles (2a) | MCF-7 | 44 (48h) | [5] |

| Methoxy-substituted phenylacrylonitriles (2b) | MCF-7 | 34 (48h) | [5] |

| 2-Methoxybenzamide derivative (17) | NIH3T3-Gli-Luc | 0.12 | [2] |

| 2-Methoxybenzamide derivative (18) | NIH3T3-Gli-Luc | 0.26 | [2] |

| 2-Methoxybenzamide derivative (19) | NIH3T3-Gli-Luc | 0.31 | [2] |

| 2-Methoxybenzamide derivative (20) | NIH3T3-Gli-Luc | 0.25 | [2] |

| 2-Methoxybenzamide derivative (21) | NIH3T3-Gli-Luc | 0.03 | [2] |

| 2-Methoxyphenol derivatives (Curcumin) | HSG | <50 (CC₅₀) | [6] |

| 2-Methoxyphenol derivatives (Dehydrodiisoeugenol) | HSG | ~50 (CC₅₀) | [6] |

Antioxidant Activity of Derivatives

The antioxidant potential of compounds containing the 2-methoxyphenol moiety has been investigated, suggesting that the structural elements of this compound could contribute to free radical scavenging activities.[6] The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. While this compound lacks a free hydroxyl group, its metabolic derivatives or synthetic analogues possessing this feature are of interest.

Table 2: Summary of Antioxidant Activity of 2-Methoxyphenol Derivatives

| Compound/Derivative Class | Assay | IC₅₀ (µM) or Activity Metric | Reference(s) |

| 2-Methoxyphenols | DPPH radical scavenging | Linear relationship between log 1/IC₅₀ and Ionization Potential | [6] |

Signaling Pathway Modulation

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer. For instance, a series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[2] These compounds target the Smoothened (Smo) receptor, a critical component of the Hh pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives and related compounds.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.[7]

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Prepare a 12 mM MTT stock solution by adding 1 mL of sterile PBS to one vial of MTT.[7] Add 10 µL of the MTT stock solution to each well.[7]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

-

Absorbance Measurement: Incubate for a further 4 hours at 37°C, then mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[3][8]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol and keep it in the dark.[3]

-

Prepare a standard antioxidant, such as ascorbic acid or Trolox, for use as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

-

Conclusion and Future Directions

This compound is an important scaffold in medicinal chemistry. While direct evidence of its biological activities is limited, the extensive research on its derivatives demonstrates significant potential for this chemical class, particularly in the development of antiproliferative agents. The potent inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives highlights a promising avenue for targeted cancer therapy.

Future research should focus on the systematic evaluation of this compound itself to quantify its potential antioxidant and antiproliferative effects. Further synthesis and screening of a broader range of derivatives are warranted to establish clear structure-activity relationships. Investigations into the mechanisms of action, including the modulation of other cellular signaling pathways, will be crucial for the rational design of novel therapeutic agents based on the this compound core structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxybenzonitrile

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Methoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this chemical. The information is compiled from various safety data sheets to ensure a thorough understanding of the associated hazards and the necessary precautions.

Section 1: Chemical Identification and Physical Properties

This compound, also known as o-methoxybenzonitrile or 2-cyanoanisole, is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental identification and physical characteristics are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 6609-56-9[2][3] |

| EC Number | 229-559-0[3] |

| Molecular Formula | C₈H₇NO[4][5] |

| Molecular Weight | 133.15 g/mol [4] |

| Synonyms | o-Methoxybenzonitrile, 2-Cyanoanisole, o-Anisonitrile[2][3][4] |

| Appearance | Clear colorless to light yellow liquid or low melting solid[5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 24.5 °C - 25 °C[2] |

| Boiling Point | 135 °C at 12 mmHg[1] 256 °C 73 - 76 °C at 0.1 torr[2] |

| Density | 1.093 g/mL at 25 °C[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6] |

| Refractive Index | n20/D 1.5465[1] |

| Solubility | Slightly soluble in water |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific pictograms, signal words, and statements to communicate these hazards.

Table 3: GHS Hazard Classification

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[7] |

| Signal Word | Warning [3][7][8] or Danger |

| Hazard Statements | H302: Harmful if swallowed[3][4][8][9] H312: Harmful in contact with skin[3][4][8][9] H331 / H332: Toxic if inhaled / Harmful if inhaled[3][4][8][9] H315: Causes skin irritation[3][4][7][8][9] H319: Causes serious eye irritation[3][4][7][8][9] H335: May cause respiratory irritation[3][6][7][8][9] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)[4][10] Acute Toxicity, Dermal (Category 4)[4][10] Acute Toxicity, Inhalation (Category 3/4)[3][10] Skin Irritation (Category 2)[4][7] Serious Eye Irritation (Category 2)[7][10] Specific target organ toxicity — single exposure (Category 3), Respiratory system[6][7][10] |

Table 4: GHS Precautionary Statements

| Type | P-Code | Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][8][9] |

| P264 | Wash skin thoroughly after handling.[10] | |

| P270 | Do not eat, drink or smoke when using this product.[9][11] | |

| P271 | Use only outdoors or in a well-ventilated area.[7][9][11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8][9][11] | |

| Response | P301 + P310 / P312 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[11] Call a POISON CENTER or doctor if you feel unwell.[9][10][12] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7][9][10][11] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7][9][11] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][9][10] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[9] | |

| P330 | Rinse mouth.[9][11] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9][11] |

| P405 | Store locked up.[3][10][11] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7][9] |

Section 3: Emergency Procedures and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on standard recommendations for this chemical.

General Protocol:

-

In all cases of exposure, consult a physician.[3]

-

Show the Safety Data Sheet to the medical professional in attendance.[3]

Experimental Protocol: First Aid for Inhalation

-

Immediately remove the affected individual from the area of exposure to fresh air.[2][3][10]

-

Keep the person warm and at rest in a position comfortable for breathing.[3][7]

-

If the individual is not breathing, begin artificial respiration immediately.[2][3] Do not use the mouth-to-mouth method if the substance was inhaled; use a proper respiratory medical device.[2]

Experimental Protocol: First Aid for Skin Contact

-

Immediately remove all contaminated clothing and shoes.[2][11]

-

Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15-20 minutes.[2][3][7]

-

For minor contact, avoid spreading the material to unaffected skin.[2]

-

If skin irritation occurs or persists, seek medical advice.[10]

Experimental Protocol: First Aid for Eye Contact

-

Immediately flush the eyes with large amounts of running water for at least 15-20 minutes, holding the eyelids apart to ensure thorough rinsing.[2][3][7][10]

-

If present and easy to do, remove contact lenses.[3][7][10] Continue rinsing.

-

Consult an ophthalmologist or seek immediate medical attention.[3][7]

Experimental Protocol: First Aid for Ingestion

-

If the person is conscious, rinse their mouth thoroughly with water.[3][7][10]

-

Never give anything by mouth to an unconscious person.[3]

-

Do NOT induce vomiting.[11]

-

Call a physician or a poison control center immediately.[10][11]

Section 4: Fire and Explosion Hazard Data

While classified as a combustible liquid, this compound requires preheating before ignition can occur.[3]

Firefighting Protocol:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][7][9]

-

Specific Hazards: In a fire, irritating, corrosive, and/or toxic gases may be produced, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][9] Vapors may be heavier than air and can spread along floors.[12]

-

Protective Actions:

Section 5: Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk to personnel and the environment. The following workflow and protocols outline the necessary steps for safe management.

Caption: General Laboratory Workflow for Handling this compound

Protocol for Safe Handling:

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[7][13][14]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][10] Do not eat, drink, or smoke in the work area.[9][11]

-

Clothing: Remove and wash contaminated clothing before reuse.[7]

Protocol for Safe Storage:

-

Container: Keep the container tightly closed when not in use.[9][13][15]

-